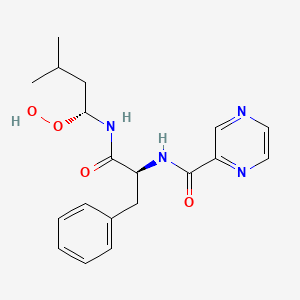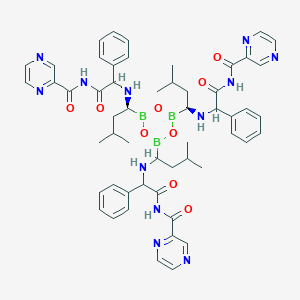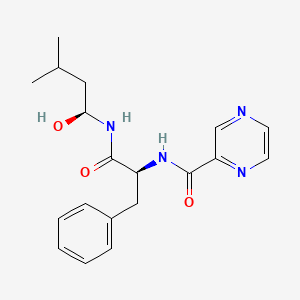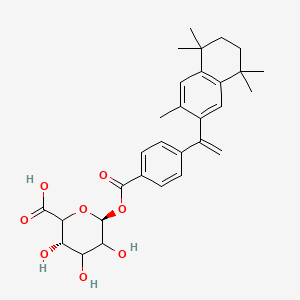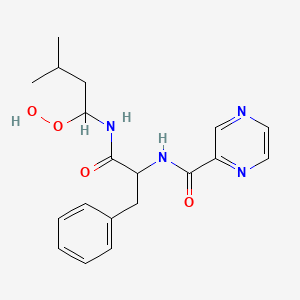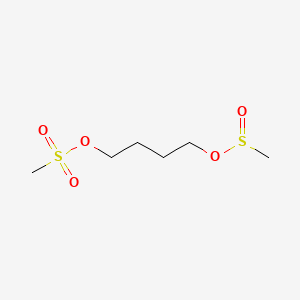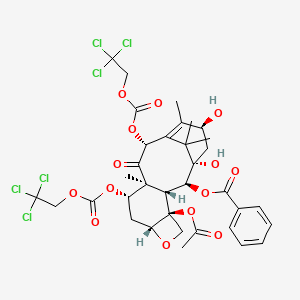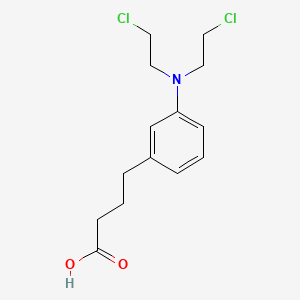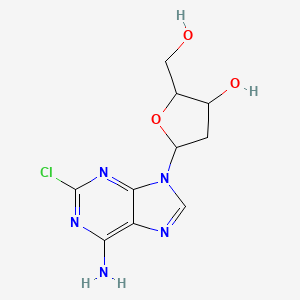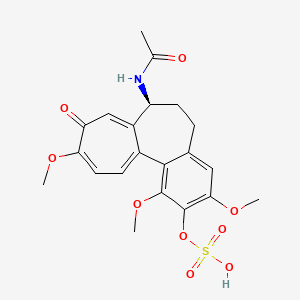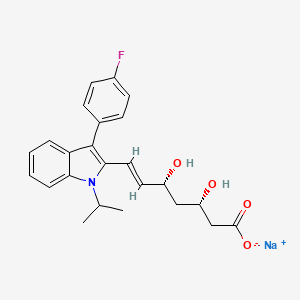
氟伐他汀钠
描述
The term “Fluvastatin Sodium” refers to a mathematical concept used to describe complex, self-similar structures that exhibit similar patterns at every scale. In the context of materials science, fractal structures have been utilized to develop functional materials with unique properties such as super water-repellency and oil-repellency . These structures are characterized by their large surface area, which can be infinitely large in a pure mathematical sense .
科学研究应用
Fluvastatin Sodium structures have a wide range of applications in scientific research. In biology, fractal structures can be used to study the self-similar patterns found in natural systems, such as the branching of trees and blood vessels . In medicine, fractal analysis is used to model complex biological systems and understand the fractal behavior of various physiological processes . In industry, fractal structures are used to develop materials with unique properties, such as enhanced thermal conductivity and mechanical strength .
作用机制
Target of Action
Fluvastatin Sodium, also known as Fractal or Fluindostatin, primarily targets the hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a type of lipid made by the body .
Mode of Action
Fluvastatin Sodium acts as a competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonic acid, a key step in the cholesterol biosynthesis pathway . This inhibition results in a decrease in cholesterol production within the body .
Biochemical Pathways
The primary biochemical pathway affected by Fluvastatin Sodium is the mevalonate pathway , which is responsible for cholesterol biosynthesis . By inhibiting HMG-CoA reductase, Fluvastatin Sodium reduces the production of mevalonic acid, thereby decreasing the synthesis of cholesterol . This leads to a reduction in the levels of low-density lipoprotein (LDL) cholesterol, also known as “bad cholesterol”, in the blood .
Pharmacokinetics
Fluvastatin Sodium exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability . It is quickly and almost completely absorbed from the gut, with a bioavailability of about 24-30% . Over 98% of the substance is bound to plasma proteins . It is metabolized in the liver primarily by the cytochrome P450 enzymes CYP2C9, CYP3A4, and CYP2C8 . The drug is primarily excreted in the feces (95%), with a smaller amount excreted in the urine (5%) .
Result of Action
The molecular and cellular effects of Fluvastatin Sodium’s action primarily involve a reduction in cholesterol levels. By inhibiting the production of cholesterol, it helps lower the levels of LDL cholesterol in the blood . This can help reduce the risk of cardiovascular diseases, including myocardial infarction and stroke .
Action Environment
The action, efficacy, and stability of Fluvastatin Sodium can be influenced by various environmental factors. Additionally, the drug’s metabolism can be affected by inhibitors of the cytochrome P450 enzymes, such as fluconazole, a potent inhibitor of CYP2C9 .
准备方法
Fluvastatin Sodium structures can be synthesized through various methods. One common approach involves the use of waxes such as alkylketene dimer and triglycerides, which form fractal surfaces spontaneously during the phase transition from a meta-stable crystalline phase to a thermodynamically stable crystal . Another method involves the electrochemical polymerization of an alkylpyrrole, followed by coating with fluorinated alkylsilane-coupling agents to create durable super water-repellent and highly oil-repellent fractal surfaces .
化学反应分析
Fluvastatin Sodium structures can undergo various chemical reactions depending on their composition. For instance, fractal surfaces made from waxes can interact with different reagents to modify their properties. Common reactions include oxidation and reduction processes, which can alter the surface characteristics of the fractal structures. The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
Fluvastatin Sodium structures are unique in their self-similar geometry and large surface area. Similar compounds include other materials with complex geometries, such as porous media and colloidal aggregations . fractal structures are distinct in their ability to exhibit self-similarity at multiple scales, which gives them unique properties not found in other materials. Other similar compounds include polymers and rough surfaces, which also exhibit complex geometries but lack the self-similar patterns characteristic of fractal structures .
属性
IUPAC Name |
sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGHKIMDNBDHJB-RPQBTBOMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FNNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
93957-55-2 (hydrochloride salt), 93957-55-2 (Parent) | |
| Record name | Fluvastatin sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3044758 | |
| Record name | Fluvastatin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93957-55-2 | |
| Record name | Fluvastatin sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluvastatin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-(3R*,5S*,6E)-7-[3-(4-Fluorophenyl)-1-(1-methyethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fluvastatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUVASTATIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYF7O1FV7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


